molecular formula C19H8F9N3O B2495172 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile CAS No. 677749-56-3

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile

Cat. No.: B2495172
CAS No.: 677749-56-3
M. Wt: 465.279
InChI Key: SPEDLJRDDMSZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile is a useful research compound. Its molecular formula is C19H8F9N3O and its molecular weight is 465.279. The purity is usually 95%.
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Biological Activity

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H11F6N3O
  • Molecular Weight : 411.3 g/mol
  • CAS Number : [Specific CAS number not provided in search results]

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological targets.

Antitumor Activity

Research indicates that compounds related to 1,8-naphthyridine derivatives exhibit significant antitumor properties. For instance, a study demonstrated that specific naphthyridine derivatives inhibited the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to cancer and metabolic diseases. For example, it has shown promising results in inhibiting 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme implicated in steroid metabolism and associated with various cancers .

Enzyme TargetIC50 Value (nM)Reference
17β-HSD Type 3700
Other Naphthyridine DerivativesVaries

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzyme Activity : By targeting specific enzymes like 17β-HSD, the compound may alter steroid metabolism and influence cancer cell growth.
  • Induction of Apoptosis : Studies have shown that naphthyridine derivatives can trigger apoptotic pathways in cancer cells, leading to decreased viability .

Case Studies

Several case studies have highlighted the effectiveness of naphthyridine derivatives in preclinical models:

  • Study on Breast Cancer Cells :
    • Researchers evaluated the impact of naphthyridine derivatives on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 500 nM after 48 hours of treatment.
    • Mechanism : The study suggested that the compound induced apoptosis through caspase activation.
  • Study on Prostate Cancer :
    • A related study investigated the effects on prostate cancer cell lines and found similar apoptotic effects. The compound was noted to significantly reduce androgen receptor signaling, which is crucial for prostate cancer progression.

Properties

IUPAC Name

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8F9N3O/c20-17(21,22)13-7-15(18(23,24)25)31-16-11(13)5-6-14(30-16)12(8-29)9-1-3-10(4-2-9)32-19(26,27)28/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEDLJRDDMSZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8F9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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